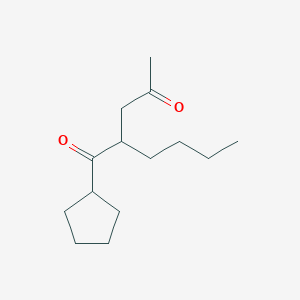
2-Butyl-1-cyclopentylpentane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-1-cyclopentylpentane-1,4-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by its unique structure, which includes a cyclopentyl ring and a butyl group attached to a pentane-1,4-dione backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-cyclopentylpentane-1,4-dione can be achieved through multiple-step organic reactions. One common method involves the reaction of cyclopentanone with butyl lithium to form a cyclopentyl lithium intermediate. This intermediate is then reacted with pentane-1,4-dione under controlled conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and purification to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-1-cyclopentylpentane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), catalysts (FeCl₃)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
2-Butyl-1-cyclopentylpentane-1,4-dione has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butyl-1-cyclopentylpentane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
Pentane-1,4-dione: A linear diketone with two carbonyl groups.
Butylcyclopentane: A cyclopentane derivative with a butyl group.
Uniqueness
2-Butyl-1-cyclopentylpentane-1,4-dione is unique due to its combined structural features of a cyclopentyl ring, a butyl group, and a pentane-1,4-dione backbone. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
51916-51-9 |
|---|---|
Formule moléculaire |
C14H24O2 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
2-butyl-1-cyclopentylpentane-1,4-dione |
InChI |
InChI=1S/C14H24O2/c1-3-4-7-13(10-11(2)15)14(16)12-8-5-6-9-12/h12-13H,3-10H2,1-2H3 |
Clé InChI |
UNOXCDRUFAFIGC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC(=O)C)C(=O)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


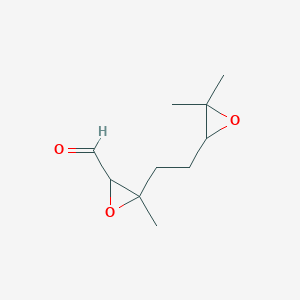


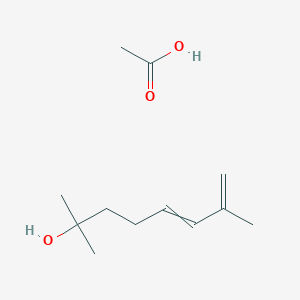
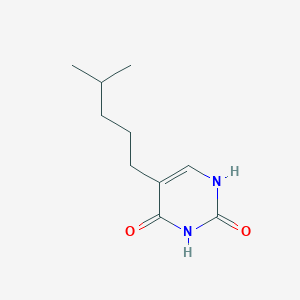
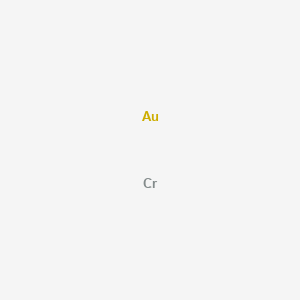

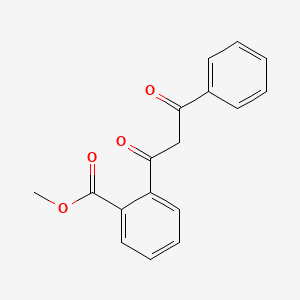
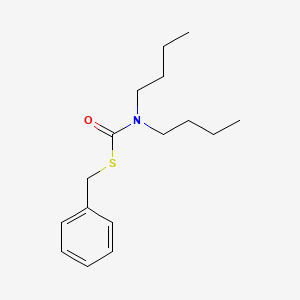
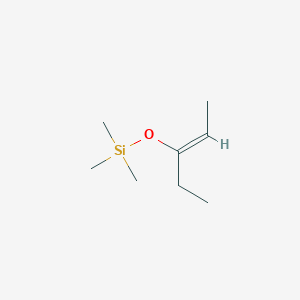

![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
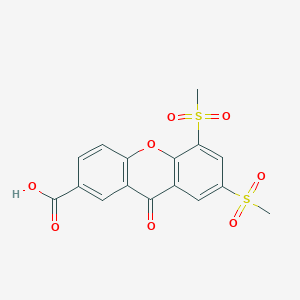
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
